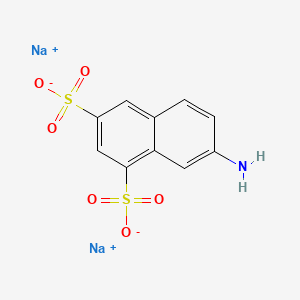
Ammonium undecafluorohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium undecafluorohexanoate is a chemical compound with the molecular formula C6H4F11NO2. It is an ammonium salt derived from undecafluorohexanoic acid, which belongs to the class of perfluoroalkyl substances. These compounds are known for their stability and resistance to degradation, making them useful in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonium undecafluorohexanoate can be synthesized through the neutralization of undecafluorohexanoic acid with ammonium hydroxide. The reaction typically occurs in an aqueous medium, where the acid and base react to form the ammonium salt and water. The reaction is as follows:
C6H4F11COOH+NH4OH→C6H4F11COONH4+H2O
Industrial Production Methods: Industrial production of this compound involves large-scale neutralization processes, often carried out in reactors designed for continuous production. The reaction conditions are carefully controlled to ensure complete neutralization and high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium undecafluorohexanoate primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can be catalyzed by various reagents, including strong bases and nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace the ammonium ion with other nucleophiles.
Electrophilic Substitution: Strong electrophiles can react with the fluorinated carbon chain, although these reactions are less common due to the stability of the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can produce sodium undecafluorohexanoate .
Wissenschaftliche Forschungsanwendungen
Ammonium undecafluorohexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical processes due to its ability to reduce surface tension.
Biology: The compound is studied for its effects on biological systems, particularly its interactions with proteins and cell membranes.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its stability and resistance to degradation are advantageous.
Wirkmechanismus
The primary mechanism of action of ammonium undecafluorohexanoate lies in its surfactant properties. It reduces surface tension and enhances wetting capabilities, making it effective in applications such as fire-fighting foams. The compound’s stability and resistance to degradation also contribute to its effectiveness in various industrial applications.
Vergleich Mit ähnlichen Verbindungen
- Sodium undecafluorohexanoate
- Potassium undecafluorohexanoate
- Perfluorooctanoic acid
- Perfluorooctane sulfonate
Comparison: Ammonium undecafluorohexanoate is unique due to its ammonium ion, which imparts different solubility and reactivity characteristics compared to its sodium and potassium counterparts. Additionally, its shorter carbon chain compared to perfluorooctanoic acid and perfluorooctane sulfonate results in different environmental and biological behaviors .
Eigenschaften
CAS-Nummer |
21615-47-4 |
|---|---|
Molekularformel |
C6HF11O2.H3N C6H4F11NO2 |
Molekulargewicht |
331.08 g/mol |
IUPAC-Name |
azanium;2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate |
InChI |
InChI=1S/C6HF11O2.H3N/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17;/h(H,18,19);1H3 |
InChI-Schlüssel |
OWCNWICUDXNCTI-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)O.N |
Kanonische SMILES |
C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+] |
| 21615-47-4 | |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl dihydrogen phosphate](/img/structure/B1619538.png)

![2-[butyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl prop-2-enoate](/img/structure/B1619541.png)


![3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide](/img/structure/B1619549.png)






![5-ethyl-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B1619559.png)
![Methanol, [(4-methylphenyl)sulfonyl]-](/img/structure/B1619560.png)
